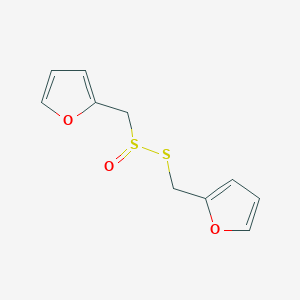

S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate: is an organic compound with the molecular formula C10H10O3S2 and a molecular weight of 242.31 g/mol . This compound belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate typically involves the reaction of furfuryl mercaptan with an appropriate sulfinyl chloride under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate undergoes various chemical reactions, including:

Substitution: The furan rings can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted furan derivatives.

Aplicaciones Científicas De Investigación

Chemistry: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential antimicrobial properties. Furan derivatives are known to exhibit antibacterial and antifungal activities, making them valuable in the development of new antibiotics .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of bacterial infections. Its ability to interfere with microbial cell processes makes it a candidate for new drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various chemical manufacturing processes .

Mecanismo De Acción

The mechanism of action of S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate involves its interaction with microbial cell components. The compound can disrupt cell membrane integrity and interfere with essential enzymatic processes, leading to cell death . The furan rings in the molecule are believed to play a crucial role in its antimicrobial activity by binding to specific molecular targets within the cells .

Comparación Con Compuestos Similares

- S-(furan-2-ylmethyl) propanethioate

- Furan-2-ylmethanethiol

- Furan-2-ylmethanesulfonate

Comparison: S-(furan-2-ylmethyl) Furan-2-ylmethanesulfinothioate stands out due to its unique combination of furan rings and sulfinothioate group. This structure imparts distinct chemical reactivity and biological activity compared to other furan derivatives . For instance, while S-(furan-2-ylmethyl) propanethioate shares a similar furan ring, the presence of the sulfinothioate group in this compound enhances its antimicrobial properties .

Actividad Biológica

S-(furan-2-ylmethyl) furan-2-ylmethanesulfinothioate is a compound derived from furan, a five-membered aromatic ring with significant biological activity. This compound has garnered attention due to its potential antimicrobial and antiviral properties. The following sections detail its biological activities, including synthesis, characterization, and specific case studies that highlight its efficacy against various pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with sulfinothioate groups. Characterization techniques such as GC-MS, FTIR, and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

The biological activity of this compound has been investigated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

| Pathogen | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Escherichia coli | 0.01 | 0.1 |

| Salmonella typhi | 0.001 | 0.01 |

| Staphylococcus aureus | 1.0 | >100 |

| Bacillus subtilis | >100 | >100 |

The data suggest that this compound exhibits strong antibacterial activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhi, while showing limited effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

The mode of action for this compound appears to involve both bactericidal and bacteriostatic effects. For instance, it was observed that it kills E. coli and S. typhi at lower concentrations, indicating a bactericidal effect, while it inhibits the growth of B. subtilis without killing it, suggesting a bacteriostatic mechanism .

Study on Antimicrobial Efficacy

In a recent study, various concentrations of this compound were tested against clinical isolates of E. coli and S. typhi. The results demonstrated significant inhibition at concentrations as low as 0.001 mg/L for S. typhi, highlighting the compound's potential for therapeutic applications in treating infections caused by these pathogens .

Antiviral Activity

Emerging research has also explored the antiviral properties of furan derivatives, including this compound, particularly against SARS-CoV-2. Certain derivatives have shown promising inhibitory effects on viral proteases, which are critical for viral replication . This suggests potential applications in developing antiviral therapies.

Propiedades

Fórmula molecular |

C10H10O3S2 |

|---|---|

Peso molecular |

242.3 g/mol |

Nombre IUPAC |

2-(furan-2-ylmethylsulfinylsulfanylmethyl)furan |

InChI |

InChI=1S/C10H10O3S2/c11-15(8-10-4-2-6-13-10)14-7-9-3-1-5-12-9/h1-6H,7-8H2 |

Clave InChI |

NFASRRDMCUQXKP-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1)CSS(=O)CC2=CC=CO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.